molecular formula C11H15NO2 B220918 2-Oxoadamantane-1-carboxamide

2-Oxoadamantane-1-carboxamide

Cat. No. B220918
M. Wt: 193.24 g/mol
InChI Key: VZKFGHWXBWYJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoadamantane-1-carboxamide, also known as Adiphenine, is a synthetic compound that belongs to the class of adamantane derivatives. It has a wide range of applications in scientific research, particularly in the field of pharmacology and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-Oxoadamantane-1-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor and the NMDA receptor, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
2-Oxoadamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Oxoadamantane-1-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have a low therapeutic index, which means that it can cause adverse effects at relatively low doses.

Future Directions

There are several future directions for the study of 2-Oxoadamantane-1-carboxamide. One of the main areas of research is the development of new derivatives of the compound that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of the compound in the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and toxicity of the compound in order to determine its suitability for clinical use.
Conclusion
2-Oxoadamantane-1-carboxamide is a synthetic compound that has a wide range of applications in scientific research. It has been extensively studied for its potential therapeutic applications, and has been found to exhibit a wide range of pharmacological activities. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to investigate the potential therapeutic applications of the compound, as well as its safety and toxicity.

Synthesis Methods

The synthesis of 2-Oxoadamantane-1-carboxamide involves the reaction of 2-aminoadamantane with acetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure 2-Oxoadamantane-1-carboxamide. This method has been widely used in various studies to produce high-quality samples of the compound.

Scientific Research Applications

2-Oxoadamantane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antispasmodic, analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-oxoadamantane-1-carboxamide

InChI

InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14)

InChI Key

VZKFGHWXBWYJAH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.